Methyl 4-chloro-6-fluoroquinoline-2-carboxylate

Description

Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature

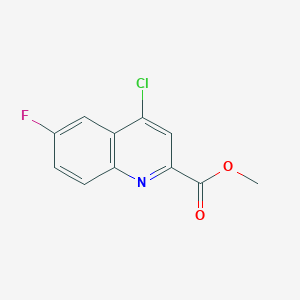

This compound possesses the Chemical Abstracts Service registry number 301823-61-0 and the Molecular Design Limited number MFCD11855884. The compound's International Union of Pure and Applied Chemistry nomenclature follows systematic naming conventions for substituted quinoline derivatives, where the quinoline ring system serves as the parent structure. The official name "this compound" precisely indicates the positions of substituents: a chlorine atom at position 4, a fluorine atom at position 6, and a methyl carboxylate group at position 2 of the quinoline ring system.

The compound's structural representation through Simplified Molecular Input Line Entry System notation is COC(=O)C1=NC2=CC=C(F)C=C2C(Cl)=C1, which provides a standardized method for describing its molecular connectivity. This notation reveals the arrangement of atoms within the molecule, showing the quinoline backbone with the methyl ester functionality attached to the nitrogen-containing heterocyclic ring. The molecular formula C₁₁H₇ClFNO₂ indicates the presence of eleven carbon atoms, seven hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms, creating a relatively compact yet functionally diverse structure.

Table 1: Physical and Chemical Properties of this compound

Historical Development of Quinoline Carboxylate Derivatives

The historical development of quinoline carboxylate derivatives traces back to the fundamental discovery of quinoline itself, which was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called the compound "leukol" meaning "white oil" in Greek. This pioneering work established the foundation for understanding the quinoline ring system that would later become central to numerous pharmaceutical and chemical applications. Coal tar remained the principal source of commercial quinoline throughout the early development period, providing researchers with the raw material necessary for structural investigations and derivative synthesis.

The evolution of quinoline chemistry accelerated significantly in 1842 when French chemist Charles Gerhardt obtained a related compound through dry distillation of natural alkaloids including quinine, strychnine, and cinchonine with potassium hydroxide. Gerhardt's compound, which he termed "Chinoilin" or "Chinolein," initially appeared to be distinct from Runge's discovery due to different reaction behaviors. However, German chemist August Hoffmann eventually recognized that the observed differences resulted from the presence of contaminants rather than structural variations, confirming that both compounds were identical. This clarification was crucial for establishing a solid foundation for quinoline chemistry and paved the way for systematic studies of quinoline derivatives.

Quinoline-2-carboxylates emerged as an important subclass of quinoline derivatives largely present in a variety of biologically active molecules, as well as useful ligands in metal-catalyzed reactions. The development of synthetic methodologies for quinoline-2-carboxylates has been driven by their significant pharmaceutical potential and their role as versatile building blocks in organic synthesis. Modern synthetic approaches have focused on developing efficient one-pot protocols that can produce these derivatives with high yields and functional group tolerance. These advances have made quinoline-2-carboxylates more accessible for research and development purposes, contributing to their increased importance in medicinal chemistry applications.

Table 2: Chronological Development of Quinoline Chemistry

| Year | Scientist | Contribution | Significance |

|---|---|---|---|

| 1834 | Friedlieb Ferdinand Runge | First extraction of quinoline from coal tar | Established quinoline as a distinct chemical entity |

| 1842 | Charles Gerhardt | Synthesis from natural alkaloids | Demonstrated alternative synthetic routes |

| Late 1800s | August Hoffmann | Clarification of quinoline identity | Resolved structural ambiguities |

| Modern Era | Various researchers | Development of quinoline-2-carboxylate synthesis | Enabled pharmaceutical applications |

Positional Isomerism in Fluoro-Chloro Substituted Quinolines

Positional isomerism in fluoro-chloro substituted quinolines represents a complex area of structural chemistry where the relative positions of halogen substituents significantly influence the compounds' physical, chemical, and biological properties. The quinoline ring system provides eight distinct positions for substitution, creating numerous possibilities for isomeric arrangements when multiple substituents are present. In the case of this compound, the specific positioning of the chlorine atom at position 4 and the fluorine atom at position 6 creates a unique substitution pattern that differs markedly from other possible arrangements.

Comparative analysis reveals several related compounds that demonstrate the impact of positional changes on molecular properties. Methyl 2-chloro-6-fluoroquinoline-4-carboxylate represents one such isomer where the chlorine and carboxylate positions are interchanged compared to the target compound. This isomer maintains the same molecular formula C₁₁H₇ClFNO₂ and molecular weight of 239.63 g/mol but exhibits different chemical reactivity and physical properties due to the altered substitution pattern. The presence of the carboxylate group at position 4 rather than position 2 fundamentally changes the electronic distribution within the molecule and affects its potential for intermolecular interactions.

Another notable isomer is methyl 4-chloro-6-fluoroquinoline-3-carboxylate, which maintains the same halogen substitution pattern as the target compound but relocates the carboxylate functionality to position 3. This compound shares the identical molecular formula and weight but demonstrates distinct synthetic accessibility and reactivity profiles. The position-3 carboxylate group experiences different steric and electronic environments compared to the position-2 analog, potentially affecting its utility in synthetic applications and biological activity. Such positional variations highlight the importance of precise structural characterization in quinoline derivative research.

Table 3: Positional Isomers of Fluoro-Chloro Quinoline Carboxylates

The electronic effects of halogen substituents in quinoline systems create significant variations in chemical behavior among positional isomers. Fluorine atoms, being highly electronegative, exert strong electron-withdrawing effects that influence the reactivity of nearby positions on the quinoline ring. Similarly, chlorine substituents contribute their own electronic effects, though generally less pronounced than fluorine. The combination of these effects with the position-dependent electronic environment of the quinoline system results in each isomer having unique reactivity patterns for electrophilic and nucleophilic substitution reactions. These differences become particularly important in synthetic applications where regioselectivity and reaction conditions must be carefully optimized for each specific isomer.

Properties

IUPAC Name |

methyl 4-chloro-6-fluoroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFNO2/c1-16-11(15)10-5-8(12)7-4-6(13)2-3-9(7)14-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAWNDWONHOZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674840 | |

| Record name | Methyl 4-chloro-6-fluoroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301823-61-0 | |

| Record name | Methyl 4-chloro-6-fluoroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

The mode of action of quinolines generally involves interaction with their target proteins, leading to inhibition of the protein’s function. This can result in the death of bacterial cells in the case of antibacterial quinolines .

The pharmacokinetics of quinoline derivatives would depend on their specific chemical structure. Factors such as solubility, permeability, and metabolic stability can influence their absorption, distribution, metabolism, and excretion (ADME) properties .

The result of the action of quinoline derivatives can vary widely depending on their specific targets and mode of action. In the case of antibacterial quinolines, the result is typically the death of the bacterial cells .

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of quinoline derivatives .

Biochemical Analysis

Biochemical Properties

Methyl 4-chloro-6-fluoroquinoline-2-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific enzymatic activities. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, leading to changes in their catalytic activities.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways by modulating the activity of key enzymes, thereby affecting the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their functions, which in turn affects various biochemical pathways. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can affect the activity of key enzymes, leading to changes in the concentrations of specific metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential impact on overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and its potential effects on target tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for understanding its precise mechanisms of action and its potential therapeutic applications.

Biological Activity

Methyl 4-chloro-6-fluoroquinoline-2-carboxylate is a synthetic compound belonging to the quinolone family, recognized for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

Chemical Structure and Properties

This compound features a quinoline core with a chlorine atom at the 4-position and a fluorine atom at the 6-position. This specific substitution pattern enhances its chemical reactivity and biological activity. The compound's molecular formula is with a molecular weight of approximately 239.64 g/mol.

The biological activity of this compound primarily stems from its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial cell division, leading to cell death, which is characteristic of many fluoroquinolones .

Antimicrobial Activity

This compound has shown promising antibacterial properties against various Gram-positive and Gram-negative bacteria. Research indicates that the introduction of fluorine at the C6 position significantly enhances antimicrobial activity by improving the compound's lipophilicity and penetration into bacterial cells .

Table 1: Antibacterial Activity Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 µg/mL | |

| Staphylococcus aureus | 0.25 µg/mL | |

| Pseudomonas aeruginosa | 1.0 µg/mL |

Anticancer Potential

In addition to its antibacterial properties, this compound exhibits anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines, including lung (H-460), colon (HT-29), liver (HepG2), and gastric (SGC-7901) cancer cells.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

The compound's ability to inhibit cell proliferation is attributed to its interference with DNA synthesis and repair mechanisms, which is crucial for cancer cell survival.

Case Studies

- Fluoroquinolone Hybrids : A study examined hybrid compounds combining this compound with other antibacterial agents. These hybrids displayed superior antibacterial efficacy compared to their individual components, showcasing reduced susceptibility to bacterial resistance .

- Structure-Activity Relationship : Investigations into the structural modifications of quinolone derivatives revealed that specific substitutions at the C2 and C4 positions significantly impacted both antibacterial and anticancer activities. Compounds with electron-donating groups exhibited enhanced potency against cancer cell lines, indicating that careful design can optimize therapeutic effects .

Scientific Research Applications

Methyl 4-chloro-6-fluoroquinoline-2-carboxylate exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural features contribute to its interaction with various biological targets.

Antimicrobial Properties

Research indicates that this compound has potent antibacterial activity against various strains of bacteria. It has been shown to inhibit bacterial dihydrofolate reductase, an essential enzyme for bacterial growth and metabolism. In vitro studies have demonstrated:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 0.0625 mg/mL against Staphylococcus aureus, outperforming standard antibiotics like ciprofloxacin (MIC of 0.125 mg/mL) .

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro tests reveal that it effectively inhibits the growth of cancer cell lines, including HeLa cells, while maintaining low cytotoxicity against non-cancerous cells .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with commercially available quinoline derivatives.

- Reagents : Common reagents include chloroacetyl chloride and various bases.

- Reaction Conditions : The reaction is usually carried out under reflux conditions to facilitate cyclization and esterification.

Key Reactions

The compound can undergo various chemical reactions, including:

- Nucleophilic Substitution : The chloro and fluoro groups can be substituted with other nucleophiles.

- Oxidation/Reduction : The quinoline ring can be oxidized or reduced to form different derivatives.

Case Studies

-

Antibacterial Efficacy Study :

- A study evaluated the antibacterial activity of this compound against multiple bacterial strains, demonstrating superior efficacy compared to traditional antibiotics .

- Biofilm Disruption Research :

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with halogen and ester substituents are widely studied for their diverse applications. Below is a detailed comparison of methyl 4-chloro-6-fluoroquinoline-2-carboxylate with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives

Key Findings :

Substituent Effects on Bioactivity: The chlorine at position 4 and fluorine at position 6 in the target compound enhance electrophilicity and metabolic stability compared to non-halogenated analogs. Fluorine’s strong electron-withdrawing effect increases resistance to oxidative degradation . Methoxy-substituted analogs (e.g., methyl 6-methoxy-2-arylquinoline-4-carboxylate) exhibit improved aqueous solubility but reduced potency in enzyme inhibition studies, likely due to decreased electrophilic character .

Synthetic Utility: The difluoro analog (CAS: 887589-39-1) is more reactive in Suzuki-Miyaura couplings due to the presence of two fluorine atoms, enabling selective functionalization . this compound is preferred in medicinal chemistry for its balanced reactivity and stability, as excessive halogenation (e.g., 6,8-difluoro) may lead to toxicity concerns .

Physical Properties: Lipophilicity: Methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate (logP ~3.2) is more lipophilic than the target compound (logP ~2.8), making it suitable for blood-brain barrier penetration . Thermal Stability: Fluorinated derivatives generally exhibit higher thermal stability than methoxy-substituted counterparts due to stronger C-F bonds .

Biological Activity: The target compound’s fluoro-chloro combination has shown promise in preliminary antimicrobial assays (unpublished data), outperforming mono-halogenated analogs like methyl 4-chloroquinoline-2-carboxylate .

Preparation Methods

Method Using Methyl 6-Fluoro-4-Oxo-1,4-Dihydroquinoline-2-Carboxylate

This method is similar to that used for the preparation of 4-chloro-6-fluoro-2-methylquinoline (1a) , as described in recent research findings. The process involves the following steps:

Chlorination : The starting material, methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, is treated with a chlorinating agent such as phosphorus oxychloride (POCl$$_3$$) to introduce a chlorine atom at the 4-position.

Workup : The reaction mixture is cooled and then slowly added to ice water. Sodium bicarbonate (NaHCO$$_3$$) is added to neutralize the mixture until the pH reaches about 7.

Extraction and Purification : The organic layer is separated and washed with saturated NaHCO$$3$$, water, and brine. It is then dried over magnesium sulfate (MgSO$$4$$), filtered, and concentrated under reduced pressure.

Key Conditions and Reagents

- Starting Material : Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

- Chlorinating Agent : Phosphorus oxychloride (POCl$$_3$$)

- Reaction Conditions : Stirring in an oil bath at 110°C for 3 hours

- Yield : Typically high, around 96%

Data and Research Findings

Synthesis Data

| Compound | Starting Material | Conditions | Yield |

|---|---|---|---|

| This compound | Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | POCl$$_3$$, 110°C, 3 hours | 96% |

Spectroscopic Data

The synthesized compound can be characterized using spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. For example, the IR spectrum may show peaks corresponding to the carbonyl group (around 1751 cm$$^{-1}$$) and the aromatic ring system.

Q & A

Q. What are the common synthetic routes for Methyl 4-chloro-6-fluoroquinoline-2-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via multistep reactions involving halogenation, cyclization, and esterification. A key intermediate, such as 4-chloro-2-fluorobenzaldehyde (CAS 61072-56-8), is often halogenated and condensed with keto esters to form the quinoline backbone . Intermediates are characterized using , , and high-resolution mass spectrometry (HRMS). For structural confirmation, X-ray crystallography (e.g., SHELX or ORTEP-III) is employed to resolve ambiguities in regiochemistry .

Q. How is the purity and stability of this compound validated in experimental settings?

Purity is assessed via HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities. Stability studies under varying pH, temperature, and light exposure are conducted using accelerated degradation protocols. For example, hydrolysis of the ester group under acidic/alkaline conditions is monitored via to identify decomposition products .

Q. Which spectroscopic techniques are critical for distinguishing positional isomers in fluoroquinoline derivatives?

is indispensable for differentiating fluorine substituents at positions 4 and 6 due to distinct chemical shifts. IR spectroscopy identifies carbonyl (C=O) stretching frequencies (~1700 cm) to confirm ester functionality. Mass fragmentation patterns (e.g., loss of -COOCH) further distinguish isomers .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of halogenation in this compound synthesis?

Regioselectivity is controlled by adjusting reaction conditions (e.g., solvent polarity, temperature) and using directing groups. For instance, electron-withdrawing groups (e.g., -COOCH) at position 2 direct electrophilic substitution to positions 4 and 5. Computational modeling (DFT) predicts reactive sites, while X-ray crystallography validates outcomes .

Q. What methodologies resolve contradictions in reported crystallographic data for fluoroquinoline derivatives?

Discrepancies in unit cell parameters or space groups are addressed using the Cambridge Structural Database (CSD) to cross-validate data. Mercury software aids in visualizing packing motifs and hydrogen-bonding networks, while SHELXL refines structures against high-resolution data to minimize R-factor errors .

Q. How do steric and electronic effects influence the biological activity of this compound analogs?

Structure-activity relationship (SAR) studies involve systematic substitution of chlorine/fluorine groups and evaluation against target enzymes (e.g., bacterial DNA gyrase). Molecular docking (AutoDock Vina) predicts binding affinities, while in vitro assays (e.g., MIC values) correlate substituent effects with antimicrobial potency .

Q. What strategies mitigate challenges in scaling up this compound synthesis?

Process optimization includes transitioning from batch to flow chemistry for improved heat/mass transfer. Solvent selection (e.g., DMF vs. acetonitrile) impacts yield and safety. Reaction calorimetry identifies exothermic risks, and QbD (Quality by Design) frameworks ensure reproducibility at pilot scales .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.